![molecular formula C11H15NO4S B1417767 Methyl 4-(propane-1-sulfonamido)benzoate CAS No. 1153069-71-6](/img/structure/B1417767.png)
Methyl 4-(propane-1-sulfonamido)benzoate
Overview
Description
“Methyl 4-(propane-1-sulfonamido)benzoate” is a chemical compound with the molecular formula C11H15NO4S . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecule contains a total of 32 atoms: 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It has 32 bonds in total, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-(propane-1-sulfonamido)benzoate” is 257.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Antibacterial Properties
The sulfonamide group in compounds like Methyl 4-(propane-1-sulfonamido)benzoate is known for its antibacterial activity. These compounds can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential component for bacterial growth and replication . This makes them valuable in the development of new antibacterial agents, particularly for treating infections resistant to other antibiotics.
Mechanism of Action
Target of Action
Sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a deficiency of folic acid and, consequently, a halt in bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of sulfonamide action is the inhibition of bacterial growth . This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial reproduction .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and presence of other drugs . For instance, the action of sulfonamides can be potentiated by drugs that inhibit the renal excretion of sulfonamides, thereby increasing their concentration in the body .
properties
IUPAC Name |
methyl 4-(propylsulfonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLCFHUBGBENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(propane-1-sulfonamido)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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